MHC Class I-Derived Peptide

Description

Properties

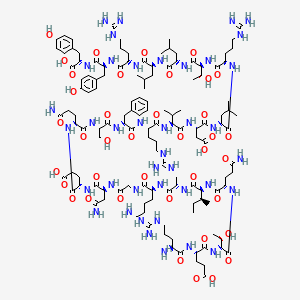

IUPAC Name |

(4S)-5-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H210N40O39/c1-14-66(10)101(168-112(194)81(40-44-94(134)177)158-124(206)102(68(12)172)170-113(195)83(42-46-98(182)183)152-105(187)75(132)26-20-48-144-127(136)137)123(205)149-67(11)104(186)151-76(27-18-19-47-131)106(188)148-60-96(179)150-89(58-95(135)178)119(201)157-82(41-45-97(180)181)108(190)156-80(39-43-93(133)176)109(191)166-92(61-171)121(203)162-87(55-70-24-16-15-17-25-70)117(199)155-78(29-22-50-146-129(140)141)110(192)167-100(65(8)9)122(204)164-90(59-99(184)185)120(202)160-85(53-63(4)5)115(197)154-79(30-23-51-147-130(142)143)111(193)169-103(69(13)173)125(207)163-86(54-64(6)7)116(198)159-84(52-62(2)3)114(196)153-77(28-21-49-145-128(138)139)107(189)161-88(56-71-31-35-73(174)36-32-71)118(200)165-91(126(208)209)57-72-33-37-74(175)38-34-72/h15-17,24-25,31-38,62-69,75-92,100-103,171-175H,14,18-23,26-30,39-61,131-132H2,1-13H3,(H2,133,176)(H2,134,177)(H2,135,178)(H,148,188)(H,149,205)(H,150,179)(H,151,186)(H,152,187)(H,153,196)(H,154,197)(H,155,199)(H,156,190)(H,157,201)(H,158,206)(H,159,198)(H,160,202)(H,161,189)(H,162,203)(H,163,207)(H,164,204)(H,165,200)(H,166,191)(H,167,192)(H,168,194)(H,169,193)(H,170,195)(H,180,181)(H,182,183)(H,184,185)(H,208,209)(H4,136,137,144)(H4,138,139,145)(H4,140,141,146)(H4,142,143,147)/t66-,67-,68+,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,100-,101-,102-,103-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWILQHGJHOLET-YUUXQHAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C130H210N40O39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2957.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Cellular Biogenesis and Processing of Mhc Class I Associated Peptides

Cytosolic Protein Degradation and Peptide Generation

The primary source of peptides for the MHC class I pathway is the pool of proteins within the cytosol. This includes newly synthesized proteins, misfolded or damaged proteins, and proteins from intracellular pathogens like viruses.

The principal machinery for protein degradation in the cytosol is the ubiquitin-proteasome system (UPS). This pathway is responsible for the majority of intracellular protein turnover. Proteins targeted for degradation are first tagged with a chain of small regulatory proteins called ubiquitin. This polyubiquitination acts as a signal, directing the protein to the 26S proteasome, a large, multi-catalytic protease complex.

The 26S proteasome unfolds and threads the ubiquitinated protein into its central catalytic core, the 20S proteasome. Here, the protein is cleaved into smaller oligopeptides. These peptides, typically ranging from 3 to 22 amino acids in length, are then released back into the cytosol. While most of these peptides are further degraded into amino acids for recycling, a fraction becomes the precursors for MHC class I presentation. The proteasome's cleavage preferences, often after hydrophobic or basic residues, are instrumental in generating peptides with C-termini suitable for binding to MHC class I molecules.

In response to inflammatory signals, particularly interferons (like IFN-γ), many cells upregulate the expression of a specialized form of the proteasome known as the immunoproteasome. pnas.org In this variant, the three standard catalytic beta subunits (β1, β2, and β5) of the 20S proteasome are replaced by their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). pnas.org

This substitution significantly alters the proteolytic activity of the proteasome. The immunoproteasome shows enhanced cleavage after hydrophobic and basic amino acids and reduced cleavage after acidic residues. This cleavage pattern is more efficient at generating peptides with C-terminal anchor residues that have a high affinity for the peptide-binding groove of most MHC class I molecules. nih.gov Consequently, the immunoproteasome expands and shapes the repertoire of peptides available for antigen presentation, optimizing the immune response to pathogens. nih.govpnas.org

| Proteasome Type | Catalytic Subunits | Primary Function in Antigen Presentation | Cleavage Preference |

|---|---|---|---|

| Constitutive Proteasome | β1, β2, β5 | General protein turnover and baseline peptide generation. | Varied, less specific for MHC-I anchors. |

| Immunoproteasome | β1i (LMP2), β2i (MECL-1), β5i (LMP7) | Enhanced generation of peptides with optimal C-termini for MHC class I binding during an immune response. pnas.org | Increased cleavage after hydrophobic and basic residues. |

Beyond the standard and immunoproteasomes, other specialized proteasome subtypes and regulatory complexes contribute to the diversity of the peptide repertoire.

Thymoproteasome : Expressed exclusively in cortical thymic epithelial cells (cTECs), the thymoproteasome contains a unique catalytic subunit, β5t. nih.gov This specialized proteasome is crucial for the positive selection of developing T cells (thymocytes). pnas.orgnih.gov It generates a unique set of self-peptides that are presented on MHC class I molecules, a process essential for shaping a T-cell repertoire that can recognize foreign antigens without attacking the body's own tissues. pnas.orgnih.gov

Intermediate Proteasomes : These are hybrid proteasomes that contain a mix of standard and immuno-subunits, such as incorporating only β5i or both β1i and β5i. pnas.orgnih.gov Found in various tissues, these intermediate forms exhibit distinct cleavage properties and can uniquely process certain antigens that are not efficiently handled by either the standard or immunoproteasome alone. pnas.orgnih.gov

Proteasome Activators (PA28/11S REG) : The proteasome activator PA28 (also known as 11S REG) is an interferon-inducible complex that binds to the ends of the 20S proteasome. nih.govresearchgate.net PA28 does not possess catalytic activity itself but enhances the proteasome's activity by opening the gate to its central chamber, thereby increasing the rate of substrate entry and product release. researchgate.netunito.it This activation can enhance the generation of certain viral and tumor-derived epitopes, further optimizing antigen presentation during an immune response. nih.govaacrjournals.org

PI31 : The protein PI31 can act as a modulator of proteasome activity. While it can inhibit proteasome activity in vitro, in a cellular context, it appears to selectively interfere with the maturation of immunoproteasome precursor complexes. nih.govnih.gov This suggests PI31 can regulate the formation of immunoproteasomes and thereby modulate the processing of specific antigens. nih.govnih.govresearchgate.net

Endoplasmic Reticulum (ER) Translocation of Peptides

Once generated in the cytosol, a subset of peptides must be transported into the endoplasmic reticulum to meet and bind with newly synthesized MHC class I molecules. This critical transport step is mediated by a dedicated transporter complex.

The Transporter Associated with Antigen Processing (TAP) is a heterodimeric protein complex, composed of TAP1 and TAP2 subunits, which belongs to the ATP-binding cassette (ABC) transporter family. researchgate.netaacrjournals.orgresearchgate.net It is embedded in the ER membrane and is responsible for actively pumping peptides from the cytosol into the ER lumen. aacrjournals.org

TAP exhibits substrate specificity, preferentially transporting peptides that are well-suited for MHC class I binding. Key features of its specificity include:

Length : TAP efficiently binds and transports peptides ranging from 8 to 16 amino acids in length, with optimal transport for those between 8 and 12 residues. nih.govnih.gov

Termini : The peptides must have free N- and C-termini for efficient recognition and transport. nih.gov

Sequence Preference : While TAP has a broad specificity to accommodate the diversity of MHC class I alleles, it shows a preference for peptides with hydrophobic or basic residues at the C-terminus, which aligns with the cleavage preferences of the proteasome and the binding motifs of many MHC class I molecules. nih.gov

The transport of peptides by TAP is an active process that requires the binding and hydrolysis of ATP. The mechanism involves several conformational changes:

Peptide Binding : A peptide from the cytosol first binds to the cytosolic-facing domains of the TAP complex. This initial binding is independent of ATP. nih.govresearchgate.net

Conformational Change and ATP Hydrolysis : Peptide binding triggers a conformational change in the TAP transporter. nih.gov This change facilitates the binding and subsequent hydrolysis of ATP at the nucleotide-binding domains (NBDs) located in the cytosol. nih.govaacrjournals.org

Peptide Translocation : The energy released from ATP hydrolysis drives a significant structural rearrangement of the transporter, opening a channel through the ER membrane and releasing the peptide into the ER lumen. researchgate.netnih.gov

Resetting the Transporter : Following peptide release, the hydrolysis of ATP and subsequent release of ADP and phosphate reset the TAP transporter to its initial conformation, ready to bind another peptide from the cytosol. aacrjournals.org

This tightly regulated process ensures a constant supply of peptides into the ER, where they can be further trimmed by ER-resident aminopeptidases before being loaded onto MHC class I molecules for their final journey to the cell surface.

Peptide Trimming and Editing in the ER

The endoplasmic reticulum (ER) is a critical site for the quality control of peptides destined for presentation by MHC class I molecules. Within the ER lumen, a sophisticated machinery of chaperones and enzymes ensures that only peptides with optimal length and high affinity are loaded onto MHC class I molecules before their transport to the cell surface. This process of peptide trimming and editing is crucial for the generation of a stable peptide-MHC (pMHC) repertoire that can effectively elicit a CD8+ T cell response.

Role of ER Aminopeptidases (ERAP1 and ERAP2) in Peptide Optimization

Endoplasmic Reticulum Aminopeptidases, ERAP1 and ERAP2, are key enzymes in the final stages of antigen processing. These zinc metalloproteases are responsible for trimming the N-terminus of precursor peptides that are transported into the ER by the Transporter associated with Antigen Processing (TAP). This trimming process is essential to generate peptides of the optimal 8-10 amino acid length required to fit snugly into the peptide-binding groove of MHC class I molecules.

ERAP1 and ERAP2 have distinct but complementary substrate specificities and enzymatic properties that together shape the final immunopeptidome. ERAP1 preferentially trims longer peptides (typically >9 amino acids) and possesses a "molecular ruler" mechanism that makes it virtually inactive on peptides of 8 or 9 residues. In contrast, ERAP2 is more efficient at trimming shorter peptides, particularly those that are 9 amino acids or shorter. Their substrate preferences for the N-terminal amino acid also differ, with ERAP1 favoring hydrophobic residues and ERAP2 showing a preference for positively charged residues.

The concerted action of ERAP1 and ERAP2 is crucial for generating a diverse repertoire of antigenic peptides. Evidence suggests that these two enzymes can form a heterodimer with functional properties distinct from the individual aminopeptidases. This collaboration allows for the efficient processing of a wide variety of precursor peptides. However, their interaction is complex, as the optimal ligands for one enzyme can act as inhibitors for the other. For instance, octamers, which are products of ERAP1 activity, can inhibit further trimming of longer peptides by ERAP1, while peptides longer than nonamers can inhibit ERAP2 activity. This reciprocal regulation helps to fine-tune the peptide pool available for MHC class I loading.

The functional significance of these aminopeptidases is underscored by genetic studies linking polymorphisms in ERAP1 and ERAP2 to various MHC class I-associated autoimmune and inflammatory diseases. Alterations in their enzymatic activity or expression levels can significantly change the landscape of peptides presented to the immune system, potentially leading to aberrant immune responses.

| Enzyme | Preferred Substrate Length | N-terminal Residue Preference (Example) | Key Functional Characteristic |

| ERAP1 | > 9 amino acids | Hydrophobic | "Molecular ruler" mechanism spares optimal 8-9 mers from further trimming. |

| ERAP2 | ≤ 9 amino acids | Positively charged (e.g., Arginine) | Efficiently trims shorter peptides, complementing ERAP1 activity. |

Contribution of Peptide-Loading Complex Components (Tapasin, Calreticulin, ERp57)

The loading of optimized peptides onto MHC class I molecules is facilitated by a large multi-protein assembly known as the peptide-loading complex (PLC). This complex ensures the efficient and selective binding of high-affinity peptides. The core components of the PLC include the TAP transporter, tapasin, calreticulin, and the thiol oxidoreductase ERp57.

Calreticulin : This lectin-like chaperone binds to the monoglucosylated N-linked glycan on the α-chain of newly synthesized MHC class I molecules. Calreticulin plays a role in retaining unfolded or improperly folded MHC class I heavy chains in the ER, preventing their premature exit. Within the PLC, it helps to stabilize the complex and assists in the proper conformation of the MHC class I molecule for peptide loading.

ERp57 : A protein disulfide isomerase, ERp57, forms a stable disulfide-linked heterodimer with tapasin within the PLC. This covalent linkage is thought to stabilize the PLC assembly. ERp57's primary role is to catalyze the formation and isomerization of disulfide bonds within the MHC class I heavy chain, ensuring its correct three-dimensional structure, which is essential for peptide binding and stability.

The coordinated action of these components is essential for efficient antigen presentation. Knockout of tapasin, ERp57, or calreticulin leads to the presentation of suboptimally loaded MHC class I complexes on the cell surface.

Mechanisms of Tapasin-Dependent and Tapasin-Independent Peptide Loading

MHC class I alleles exhibit varying degrees of reliance on tapasin for efficient peptide loading. This has led to their classification as either tapasin-dependent or tapasin-independent.

Tapasin-Dependent Loading : Most MHC class I alleles are considered tapasin-dependent. These molecules are inherently less stable in a peptide-receptive state and rely on tapasin to maintain a conformation that is open to peptide binding. Tapasin actively facilitates the exchange of low-affinity peptides for high-affinity ones, a process crucial for the stability and surface expression of these alleles. Computational and molecular dynamics studies suggest that tapasin exerts force on the peptide-binding groove, holding it in an open, receptive conformation and accelerating the release of weakly bound peptides. Only the binding of a high-affinity peptide can generate a sufficient counterforce to close the groove and release the pMHC complex from tapasin.

Tapasin-Independent Loading : A smaller subset of MHC class I alleles can efficiently load peptides and be expressed at the cell surface even in the absence of tapasin. These alleles are intrinsically more stable in their peptide-free form and have a greater tendency to adopt a peptide-receptive conformation without assistance. A well-studied example involves the HLA-B44 allotypes, where HLA-B44:02 is tapasin-dependent and HLA-B44:05 is tapasin-independent. This difference is attributed to a single amino acid polymorphism at position 116 (Asp116 in B44:02 vs. Tyr116 in B*44:05). The tapasin-independent allele can load a broader repertoire of peptides, although these may be of lower average affinity compared to the highly edited repertoire of the tapasin-dependent allele.

| Loading Mechanism | Key Characteristics | Example Allele |

| Tapasin-Dependent | Relies on tapasin for stability and peptide editing. Presents a focused repertoire of high-affinity peptides. | HLA-B44:02 |

| Tapasin-Independent | Intrinsically more stable when peptide-free. Can load peptides efficiently without tapasin. | HLA-B44:05 |

Alternative and Non-Canonical Pathways of MHC Class I Presentation

While the conventional pathway involving proteasomal degradation and TAP-mediated transport is responsible for presenting the majority of endogenous peptides, alternative pathways exist that contribute to the diversity of the MHC class I immunopeptidome. These non-canonical pathways become particularly important under certain physiological conditions or as a means to circumvent viral immune evasion strategies that often target components of the conventional pathway.

Autophagy-Mediated Antigen Processing

Autophagy is a fundamental cellular process for the degradation and recycling of cytoplasmic components, including proteins and organelles. In this process, a double-membraned vesicle called an autophagosome engulfs cytoplasmic cargo and delivers it to the lysosome for degradation. While primarily associated with MHC class II antigen presentation, a growing body of evidence indicates that autophagy can also channel antigens into the MHC class I pathway.

This pathway can provide a source of peptides for MHC class I loading, particularly for antigens that are not efficiently processed by the proteasome. The mechanism can be TAP-independent; for example, viral epitopes can be presented via an autophagy-mediated pathway that bypasses the need for TAP transport. In this scenario, antigens within autophagosomes are processed, and the resulting peptides are loaded onto MHC class I molecules within the autophagolysosomal compartment.

Autophagy has also been implicated in the cross-presentation of exogenous antigens by dendritic cells. Autophagosomes containing tumor antigens, for instance, can be released from tumor cells and subsequently taken up by dendritic cells, where the antigens can then be processed and cross-presented on MHC class I molecules to activate CD8+ T cells. Conversely, in some contexts, such as in pancreatic ductal adenocarcinoma cells, autophagy can down-regulate MHC class I surface expression by targeting the molecules for lysosomal degradation, representing a mechanism of tumor immune escape.

Mhc Class I Peptide Complex Formation and Structural Biology

Architecture of the MHC Class I Peptide-Binding Groove

The peptide-binding groove of MHC Class I molecules is a highly specialized structure responsible for capturing and presenting short peptide fragments. biorxiv.org This groove is formed by the α1 and α2 domains of the MHC heavy chain, creating a platform composed of an eight-stranded antiparallel β-sheet topped by two parallel α-helices. biorxiv.orgvassoapostolopoulos.com The ends of this groove are closed, which imposes significant constraints on the length of the peptides that can be accommodated. researchgate.netnih.gov

Within the groove, there are several pockets, designated A through F, which interact with the side chains of the peptide residues. nih.govresearchgate.net These pockets are lined with polymorphic amino acid residues, meaning they vary between different MHC alleles. researchgate.net This polymorphism is the primary determinant of the peptide-binding specificity of each MHC Class I molecule. nih.govpnas.org The interaction between the peptide's amino and carboxyl termini and conserved residues within the groove further anchors the peptide in place. biorxiv.org

| Feature | Description |

| Location | Formed by the α1 and α2 domains of the MHC heavy chain. |

| Structure | Comprises an eight-stranded β-sheet platform with two flanking α-helices. |

| Ends | The groove is closed at both ends. researchgate.netnih.gov |

| Pockets | Contains six binding pockets (A-F) that accommodate peptide side chains. nih.govresearchgate.net |

| Polymorphism | Amino acid residues lining the pockets are highly variable among MHC alleles. researchgate.net |

MHC Class I molecules typically bind peptides that are 8 to 10 amino acids in length. researchgate.netpnas.orgnih.gov This length restriction is a direct consequence of the closed nature of the peptide-binding groove, which requires the N- and C-termini of the peptide to be anchored at fixed positions. pnas.orgcmu.edu While 9-mer peptides are often preferred, the optimal length can vary depending on the specific MHC allele. nih.govnih.gov

Peptides longer than the canonical 8-10 residues can sometimes bind to MHC Class I molecules. researchgate.netfrontiersin.org To be accommodated within the confined space of the groove, these longer peptides must adopt a "bulged" conformation. researchgate.netfrontiersin.orgnih.gov In this conformation, the central portion of the peptide arches up and away from the floor of the binding groove, while the N- and C-termini remain anchored in the A and F pockets, respectively. nih.govfrontiersin.org This bulging allows the peptide to fit within the fixed length of the groove, but it also alters the surface presented to T-cell receptors, potentially influencing immune recognition. researchgate.netnih.gov Some studies have shown that peptides as long as 13 or even 15 amino acids can bind to certain MHC Class I alleles in a highly bulged or zig-zag orientation. nih.govfrontiersin.orgresearchgate.net

| Peptide Length | Binding Conformation |

| 8-10 amino acids | Typically bind in an extended, relatively flat conformation. researchgate.net |

| >10 amino acids | Must adopt a "bulged" or "kinked" conformation to fit within the groove. researchgate.netfrontiersin.orgnih.gov |

The specificity of peptide binding to different MHC Class I alleles is determined by the requirement for specific amino acid residues at particular positions within the peptide sequence. youtube.com These key residues are known as "anchor residues" because their side chains fit into the corresponding pockets within the peptide-binding groove, anchoring the peptide in place. cmu.educell.com

Typically, there are two primary anchor residues, one near the N-terminus (often at position 2 or P2) and one at the C-terminus (PΩ). researchgate.netnih.gov The physicochemical properties of the amino acids lining the pockets of a particular MHC allele dictate which amino acid side chains can be accommodated at these anchor positions. vassoapostolopoulos.com For example, an MHC allele with a deep, hydrophobic B pocket will preferentially bind peptides with a large, hydrophobic residue at P2. cell.com

| Allele Example (Conceptual) | P2 Anchor Preference | PΩ Anchor Preference |

| HLA-A02:01 | Leucine, Methionine | Valine, Leucine |

| HLA-B27:05 | Arginine | Arginine, Lysine |

Conformational Dynamics of MHC Class I Molecules Upon Peptide Binding

The binding of a peptide to an MHC Class I molecule is not a simple lock-and-key interaction but rather a dynamic process that involves significant conformational changes in both the peptide and the MHC molecule. frontiersin.org In the absence of a bound peptide, the MHC Class I molecule is conformationally flexible and relatively unstable. nih.gov

Upon peptide binding, the MHC Class I molecule undergoes a significant conformational stabilization. frontiersin.org The peptide acts as a scaffold, organizing the peptide-binding groove and inducing a more rigid and stable structure. nih.gov Molecular dynamics simulations have shown that in the peptide-free state, the α-helices flanking the binding groove are more flexible and can move apart, while the binding of a peptide locks them into a more closed conformation. nih.gov

The degree of conformational change can also depend on the specific peptide sequence. Peptides that fit well into the binding groove and make optimal contacts with the anchor pockets will induce a more stable conformation than poorly fitting peptides. frontiersin.org This conformational plasticity is crucial for the process of peptide editing, where chaperones like tapasin help to select for high-affinity peptides that will form stable complexes on the cell surface. frontiersin.orgoup.com The flexibility of certain regions, such as the F pocket, can allow for the accommodation of different C-terminal anchor residues. pnas.orgfrontiersin.org

Advanced Structural Characterization of pMHC Class I Complexes

The detailed three-dimensional structures of peptide-MHC (pMHC) Class I complexes have been primarily elucidated through high-resolution techniques like X-ray crystallography and, more recently, cryo-electron microscopy.

X-ray crystallography has been the cornerstone for understanding the structural basis of peptide-MHC Class I interactions. cytothesis.us Since the first crystal structure of a human MHC Class I molecule, HLA-A2, was solved, numerous structures of different alleles complexed with a wide variety of peptides have been determined. vassoapostolopoulos.com

These crystallographic studies have provided invaluable insights, including:

Detailed architecture of the peptide-binding groove: Revealing the β-sheet floor and α-helical walls. vassoapostolopoulos.com

Visualization of peptide-binding modes: Showing how peptides are anchored in the groove and how longer peptides can bulge out. nih.govfrontiersin.org

Identification of anchor pockets: Mapping the specific pockets (A-F) that accommodate peptide side chains. vassoapostolopoulos.com

Structural basis of allelic specificity: Demonstrating how polymorphisms in the MHC groove determine peptide-binding motifs. nih.gov

The high resolution afforded by X-ray crystallography has made it possible to visualize the precise atomic interactions, including hydrogen bonds and salt bridges, that mediate peptide binding. vassoapostolopoulos.com This has been instrumental in the development of algorithms to predict peptide binding to different MHC alleles. nih.gov

Table of Representative pMHC Class I Crystal Structures:

| PDB ID | MHC Allele | Peptide Sequence | Resolution (Å) | Key Findings |

| 1A1N | HLA-B35:01 | VPLPIGLGL | 2.50 | Shows a canonical 9-mer peptide in an extended conformation. |

| 2XPG | HLA-A03:01 | KLIETYFSK | 2.60 | Structure of an allele associated with multiple sclerosis susceptibility. rcsb.org |

| 3I6G | HLA-A*02:01 | NLVPMVATV | 1.80 | High-resolution structure of a SARS-CoV-derived peptide. |

While X-ray crystallography requires the formation of well-ordered crystals, cryo-electron microscopy (cryo-EM) can determine the structures of molecules and complexes in a near-native, vitrified state. nih.gov In recent years, advancements in cryo-EM technology have enabled the high-resolution structural determination of large and dynamic macromolecular complexes, including those involving pMHC Class I molecules. nih.govpnas.org

Cryo-EM has been particularly powerful in elucidating the structure of the entire peptide-loading complex (PLC), a large, multi-protein machinery in the endoplasmic reticulum responsible for loading peptides onto MHC Class I molecules. nih.govpnas.org These studies have revealed how chaperones like tapasin, calreticulin, and ERp57 interact with MHC Class I to facilitate peptide selection and editing. nih.govnih.gov

For example, a 2022 study reported the cryo-EM structure of the PLC's editing module at 3.7 Å resolution, showing how the MHC Class I molecule is stabilized in a peptide-receptive state by multivalent chaperone interactions. nih.gov Such insights into the transient, intermediate states of the MHC Class I peptide-loading pathway would be difficult to obtain using crystallography alone. nih.govnih.govbiorxiv.org

Compound Names Mentioned

Calreticulin

ERp57

Tapasin

Molecular Dynamics Simulations of pMHC Class I Stability and Flexibility

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the stability and flexibility of peptide-Major Histocompatibility Complex Class I (pMHC-I) complexes at an atomic level. nih.govfrontiersin.orgnih.gov These simulations provide high-resolution temporal and spatial data on the conformational dynamics that are often difficult to capture through experimental methods alone. frontiersin.orgmicrosoft.com By modeling the movements and interactions of atoms over time, MD simulations offer unprecedented insights into the structural integrity of the pMHC-I complex, the influence of the peptide on MHC stability, and the dynamic changes that occur upon T-cell receptor (TCR) engagement. nih.govresearchgate.netfz-juelich.de

MD studies have revealed that the peptide-binding groove of the MHC-I molecule is not a rigid structure but rather a dynamic entity. nih.gov Simulations of empty MHC-I molecules show significant flexibility, particularly in the regions that bind the C-terminus of the peptide, suggesting that these areas may require conformational stabilization during the peptide loading process. nih.govnih.gov The binding of a high-affinity peptide significantly quenches these dynamics, stabilizing the entire complex. nih.gov

A key method for analyzing flexibility in MD simulations is the calculation of Root Mean Square Fluctuation (RMSF) for individual residues. nih.gov Studies comparing the free (unbound) pMHC-I complex to the TCR-bound state consistently show a reduction in the dynamic flexibility of the central residues of the peptide upon TCR ligation. nih.govresearchgate.net This stabilization is also observed, though to a lesser extent, in the α1-helix of the MHC molecule, while the N- and C-terminal anchor positions of the peptide tend to remain more stable regardless of TCR binding. nih.gov

Long-term MD simulations, often spanning microseconds, have been crucial in providing a more complete picture of the conformational landscape. nih.govfz-juelich.de For instance, extensive simulations of the LC13-HLA-B*44:05-pEEYLQAFTY complex, totaling 8 microseconds, demonstrated a statistically significant reduction in the conformational entropy of the peptide-binding groove when bound to its corresponding TCR. nih.govresearchgate.net This indicates a more restricted conformational space upon TCR ligation, a finding supported by a decrease in the solvent-accessible surface area. researchgate.net

| Parameter | Observation | Significance |

|---|---|---|

| Peptide Flexibility (RMSF) | Reduced dynamic flexibility observed in the central residues of the peptide. | Indicates stabilization of the peptide upon TCR engagement. |

| MHC α1-Helix Flexibility (RMSF) | Less pronounced reduction in flexibility compared to the peptide. | Suggests the primary stabilizing effect of TCR binding is on the peptide itself. |

| Conformational Entropy (Peptide-Binding Groove) | Statistically significant decrease (TΔS = -98.43 kJ/mol). | Demonstrates a restriction of the conformational space of the binding groove. |

| Solvent Accessible Surface Area | Decreased upon TCR ligation. | Consistent with the formation of a more compact, stable ternary complex. |

Furthermore, MD simulations are instrumental in understanding allele-specific dynamics. Different MHC-I alleles, which are highly polymorphic, can display distinct dynamic profiles even when presenting the same peptide. nih.gov These subtle differences in flexibility and conformation can have profound implications for TCR recognition and immune responses. frontiersin.orgnih.gov For example, MHC alleles associated with long-term non-progression in HIV infection, such as HLA-B57 and HLA-B27, are thought to present specific viral epitopes in a conformation that elicits a particularly effective T-cell response, a hypothesis that can be rigorously tested using simulation approaches. frontiersin.orgnih.gov

| Post-Translational Modification | Description | Common Peptide Position | Potential Impact on Dynamics |

|---|---|---|---|

| Phosphorylation | Addition of a phosphate group to serine, threonine, or tyrosine residues. | P4 | Alters charge and hydrogen bonding, potentially changing peptide conformation and interaction with MHC/TCR. |

| Deamidation | Conversion of asparagine or glutamine to aspartic acid or glutamic acid, respectively. | P3 | Introduces a negative charge, which can affect binding groove interactions and complex stability. |

| Acetylation | Addition of an acetyl group, typically at lysine residues. | Variable | Neutralizes positive charge on lysine, altering electrostatic interactions. |

| Methylation | Addition of a methyl group, typically at lysine or arginine residues. | Variable | Increases hydrophobicity and can affect steric fit within the binding groove. |

T Cell Receptor Tcr Recognition of Mhc Class I Peptide Complexes

Principles of TCR-pMHC Class I Interaction

The interaction between a TCR and a pMHC-I complex is a highly specific event mediated by the complementarity-determining regions (CDRs) of the TCR and the exposed surfaces of both the peptide and the MHC molecule. plos.org T cells utilize their surface-bound TCRs to scan the surface of other cells for the presence of these pMHC-I complexes. nih.gov The recognition event is the critical first step that initiates T-cell activation. nih.gov

Several key principles govern this interaction:

Dual Specificity: The TCR must co-recognize both the presented peptide and the MHC molecule itself, a phenomenon known as MHC restriction. This ensures that T cells only respond to antigens presented by the body's own cells. ufl.edu

CDR Loop Engagement: The TCR typically engages the pMHC-I complex in a diagonal orientation. ufl.eduaai.org The germline-encoded CDR1 and CDR2 loops of the TCR primarily contact the conserved alpha-helices of the MHC molecule. plos.orgufl.edupnas.org In contrast, the highly diverse CDR3 loops, generated through somatic recombination, are centrally positioned to interact predominantly with the bound peptide. plos.orgufl.edu However, it is now understood that all CDR loops can potentially interact with both the peptide and the MHC. plos.org

Peptide as the Key Determinant: While the MHC provides the structural context, the specific amino acid sequence of the peptide is the primary determinant of TCR recognition and subsequent T-cell activation. Even subtle changes in the peptide sequence can abrogate TCR binding. nih.gov

The first crystal structure of a TCR-pMHC-I complex, resolved in 1996, provided a foundational understanding of this interaction. nih.gov Since then, numerous structures have revealed a surprising diversity in the precise docking angles and contact points, highlighting the adaptability of the TCR in recognizing a vast array of pMHC-I ligands. plos.org

Structural Footprint of TCR Engagement on pMHC Class I

The "structural footprint" of a TCR on the pMHC-I surface refers to the specific area of contact and the collective interactions that stabilize the complex. This footprint is not uniform across all TCR-pMHC-I interactions but exhibits considerable variability. pnas.org

Molecular dynamics simulations and X-ray crystallography have revealed that the TCR generally docks onto the pMHC-I surface in a manner that places the TCR's variable alpha (Vα) and beta (Vβ) domains over the MHC's α2 and α1 helices, respectively. ufl.edu This general diagonal orientation, however, can vary by more than 45 degrees between different complexes. plos.org

Key features of the structural footprint include:

CDR1 and CDR2 Contacts with MHC: The CDR1 and CDR2 loops of the TCR tend to form contacts with the relatively conserved helical regions of the MHC molecule. pnas.org These interactions are thought to guide the general orientation of the TCR. plos.org

CDR3 Contacts with Peptide: The hypervariable CDR3 loops of both the TCRα and TCRβ chains are positioned over the central portion of the peptide-binding groove. nih.gov The CDR3α loop often interacts with the N-terminal region of the peptide, while the CDR3β loop tends to bind the C-terminal region. nih.gov These interactions are crucial for the fine specificity of antigen recognition.

Dynamic and Transient Contacts: Molecular dynamics studies have shown that the TCR can pivot on the pMHC surface, making transient contacts that extend beyond those observed in static crystal structures. plos.org This suggests a more dynamic "scanning" mechanism than previously appreciated. plos.org

The table below summarizes the typical contact regions in a TCR-pMHC Class I interaction.

| TCR Component | Primary Contact Region on pMHC-I | Role in Recognition |

| CDR1α & CDR2α | α2-helix of MHC | General orientation and MHC restriction |

| CDR1β & CDR2β | α1-helix of MHC | General orientation and MHC restriction |

| CDR3α | N-terminus of peptide | Fine specificity for antigen |

| CDR3β | C-terminus of peptide | Fine specificity for antigen |

Affinity, Avidity, and Kinetic Aspects of TCR Recognition of pMHC Class I

The functional outcome of TCR-pMHC-I engagement is critically dependent on the biophysical parameters of the interaction, including affinity, avidity, and kinetics. frontiersin.orgaai.org

Affinity: This refers to the strength of the binding between a single TCR and a single pMHC-I complex. frontiersin.orgnih.gov It is quantified by the equilibrium dissociation constant (KD), which is the ratio of the off-rate (k_off) to the on-rate (k_on). frontiersin.org Generally, TCR-pMHC-I interactions are of low affinity, with KD values typically in the micromolar (μM) range (1-100 μM). pnas.orgpnas.orgnih.gov This low affinity is thought to allow T cells to serially engage multiple pMHC-I complexes and to readily disengage from self-pMHC ligands. nih.gov

Kinetics: The rates of association (on-rate) and dissociation (off-rate) are crucial. A slow off-rate (longer half-life of the complex) is often correlated with stronger T-cell activation (agonist activity). aai.orgnih.gov This is explained by the "kinetic proofreading" model, which posits that a longer-lived interaction allows sufficient time for the downstream signaling cascade to be initiated and sustained. nih.govresearchgate.net However, there are exceptions where the on-rate also plays a significant role in determining the T-cell response. nih.gov

The table below presents typical kinetic parameters for TCR-pMHC Class I interactions with different functional outcomes.

| Ligand Type | Typical K_D (μM) | Typical Half-life (t_1/2) | T-Cell Outcome |

| Strong Agonist | 1 - 50 | > 1 second | Full activation, proliferation, cytotoxicity |

| Weak Agonist | > 50 | < 1 second | Partial activation |

| Antagonist | Variable | Variable | Inhibition of agonist response |

Conformational Changes and Plasticity in TCR and pMHC Class I during Interaction

The interaction between the TCR and pMHC-I is not a simple "lock-and-key" mechanism. Instead, it is a dynamic process involving conformational changes and plasticity in both the receptor and the ligand. frontiersin.orgnih.gov This flexibility is crucial for the TCR's ability to recognize a diverse range of peptides (cross-reactivity) and to fine-tune the signaling response. nih.govoup.com

TCR Plasticity: Upon binding to pMHC-I, the CDR loops of the TCR, particularly the hypervariable CDR3 loops, can undergo significant conformational shifts. nih.govpnas.orgnih.gov These movements, often described as hinge-bending motions, allow the TCR to optimize its fit with the pMHC-I surface. nih.gov While all CDR loops show some degree of movement, the CDR3 loops exhibit the greatest plasticity. nih.gov The degree of conformational change can vary depending on the specific TCR and pMHC-I pair, with some interactions showing more "induced-fit" characteristics and others appearing more rigid. nih.govfrontiersin.org

pMHC Plasticity: The peptide bound within the MHC groove is not entirely static. TCR engagement can induce conformational changes in the peptide, sometimes causing it to flatten or bulge. nih.govoup.com This demonstrates that the peptide can also adapt its shape to achieve optimal complementarity with the TCR. oup.com Even the MHC helices themselves can exhibit flexibility upon TCR ligation. frontiersin.org This ligand plasticity is an important factor in TCR recognition and can be influenced by non-epitopic amino acid residues within the peptide. oup.com

The prevailing view is that TCR-pMHC-I interactions exist on a spectrum between "induced-fit" and "conformational selection" models. frontiersin.org In the induced-fit model, binding drives the conformational change. In the conformational selection model, both the TCR and pMHC-I exist as an ensemble of conformations, and the binding event selects for the compatible structures. frontiersin.org

Signal Transduction Mechanisms Initiated by TCR-pMHC Class I Engagement

The binding of a TCR to its cognate pMHC-I ligand is the initiating event that triggers a complex intracellular signaling cascade, ultimately leading to T-cell activation. embopress.orgwikipedia.org This process converts the extracellular binding event into a biochemical signal inside the cell. nih.gov

Key models and mechanisms of signal initiation include:

ITAM Phosphorylation: The TCR itself has no intrinsic enzymatic activity. wikipedia.org It is non-covalently associated with the CD3 (gamma, delta, epsilon) and ζ (zeta) protein chains, which contain immunoreceptor tyrosine-based activation motifs (ITAMs) in their cytoplasmic domains. embopress.orgwikipedia.org The very first step in signaling is the phosphorylation of tyrosine residues within these ITAMs. wikipedia.orgresearchgate.net

Role of Lck Kinase: This initial phosphorylation is primarily carried out by the Src-family kinase Lck, which is associated with the co-receptor CD8 (for MHC class I) or CD4 (for MHC class II). nih.govembopress.orgwikipedia.org

Kinetic Segregation Model: One prominent model suggests that the close apposition of the T-cell and antigen-presenting cell membranes during TCR-pMHC-I engagement creates zones of close contact. nih.gov This can lead to the physical exclusion of large transmembrane phosphatases like CD45, which normally antagonize Lck activity. nih.govresearchgate.net The resulting shift in the kinase-phosphatase balance within these microdomains leads to a net increase in ITAM phosphorylation. nih.gov

Recruitment and Activation of ZAP-70: Once the ITAMs are doubly phosphorylated, they serve as docking sites for another tyrosine kinase called ZAP-70 (Zeta-associated protein of 70 kDa). nih.govembopress.org Lck then phosphorylates and activates the recruited ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T cells), initiating multiple downstream signaling pathways that culminate in gene transcription, cytoskeletal rearrangement, and cellular effector functions. embopress.org

Conformational Change Model: An alternative, though not mutually exclusive, model proposes that pMHC binding induces a conformational change in the TCR/CD3 complex, which propagates across the membrane and exposes the ITAMs for phosphorylation. researchgate.netresearchgate.net

This intricate series of events ensures that T-cell activation is a tightly regulated process, triggered only by specific and sufficiently stable interactions with pMHC-I complexes.

Immunopeptidomics: High Throughput Identification and Characterization of Mhc Class I Peptides

Methodological Foundations of Immunopeptidomics

Immunopeptidomics relies on a sophisticated workflow to isolate and identify the low-abundance peptides bound to MHC class I molecules. bruker.comthermofisher.com The process generally involves the enrichment of MHC-peptide complexes, followed by the elution and subsequent analysis of the bound peptides. researchgate.net

A cornerstone of immunopeptidomics is the isolation of MHC class I-peptide complexes from cell or tissue lysates using immunoaffinity purification. thermofisher.comjove.com This technique utilizes monoclonal antibodies that specifically recognize and bind to MHC class I molecules. thermofisher.com

The process begins with the lysis of cells or tissues to release the MHC-peptide complexes into a solution. thermofisher.com This lysate is then passed through an immunoaffinity column where antibodies are coupled to a solid support, such as Sepharose beads. thermofisher.comnih.gov The MHC-peptide complexes bind to the antibodies, while other cellular components are washed away. thermofisher.com Finally, the bound complexes are eluted, typically using a mild acid solution, which dissociates the peptides from the MHC molecules. ox.ac.ukthermofisher.com This method has been shown to be more effective than alternatives like mild acid elution, yielding a significantly higher number of identified MHC class I-associated peptides. nih.gov

Table 1: Key Steps in Immunoaffinity Purification

| Step | Description |

| Cell/Tissue Lysis | Solubilization of cells or tissues to release MHC-peptide complexes. thermofisher.com |

| Immunoaffinity Capture | Incubation of the lysate with antibody-coupled beads to bind MHC-peptide complexes. thermofisher.comjove.com |

| Washing | Removal of unbound cellular components from the beads. thermofisher.combiorxiv.org |

| Elution | Release of MHC-peptide complexes from the antibody beads, often using an acidic buffer like 1% trifluoroacetic acid (TFA). thermofisher.comnih.gov |

Following purification, mass spectrometry is the primary tool for identifying and quantifying the eluted peptides. bruker.comrivm.nl This powerful analytical technique measures the mass-to-charge ratio of ionized molecules, allowing for the precise determination of peptide sequences. bmj.com

To handle the complexity of the peptide mixtures and the low abundance of individual species, nano-liquid chromatography is coupled with tandem mass spectrometry (nLC-MS/MS). ox.ac.uknih.gov Nano-LC provides high-resolution separation of the peptides before they enter the mass spectrometer. nih.govnih.gov In the mass spectrometer, peptides are first ionized, and their mass-to-charge ratio is measured. Then, specific peptides are selected and fragmented, and the masses of the resulting fragments are measured in a second stage of mass analysis (MS/MS). nih.govspringernature.com This fragmentation pattern provides the necessary information to determine the amino acid sequence of the peptide. springernature.com This highly sensitive technique allows for the identification of thousands of peptides from a single sample. ox.ac.ukrivm.nl

Quantifying the changes in the presentation of specific MHC class I peptides is crucial for understanding disease states and treatment responses. nih.govresearchgate.net Several MS-based quantitative strategies are employed:

Label-Free Quantification (LFQ): This is a common method where the relative abundance of a peptide is determined by integrating the area under its chromatographic elution peak. researchgate.net It has been used to measure differences in the immunopeptidome in response to therapies. researchgate.net

Stable Isotope Labeling: This approach involves the use of heavy isotope-labeled internal standards. For instance, recombinant heavy isotope-coded peptide MHCs (hipMHCs) can be used to improve the accuracy of quantification and even allow for the absolute quantification of peptide copies per cell. nih.gov

Targeted Mass Spectrometry: Techniques like parallel reaction monitoring and selected reaction monitoring, often combined with synthetic isotopically labeled peptides, provide robust and accurate quantification of a predefined set of peptides. bmj.com These methods are also critical for validating the identification of novel or unexpected peptides. bmj.com

Table 2: Comparison of Quantitative Immunopeptidomics Methods

| Method | Principle | Advantages |

| Label-Free Quantification (LFQ) | Compares the signal intensity of peptides across different samples. researchgate.net | Simple, does not require special reagents. researchgate.net |

| Stable Isotope Labeling | Incorporates heavy isotopes into peptides, which are then used as internal standards. nih.gov | High accuracy and allows for absolute quantification. nih.gov |

| Targeted Mass Spectrometry | Specifically monitors for a predetermined set of peptides. bmj.com | High sensitivity and specificity, excellent for validation. bmj.com |

A significant challenge in immunopeptidomics is that many presented peptides are not derived from simple protein cleavage and may not be present in standard protein databases. biorxiv.org These can include peptides arising from non-canonical reading frames, gene fusions, or post-translational modifications. biorxiv.orgaacrjournals.org De novo peptide sequencing algorithms analyze the MS/MS fragmentation pattern to determine the peptide sequence directly, without relying on a database. bruker.combiorxiv.org This approach is invaluable for discovering novel and unexpected MHC class I-presented peptides, including tumor-specific neoantigens. biorxiv.org Advanced software tools can identify thousands of such peptides, significantly expanding our understanding of the immunopeptidome. biorxiv.org

Mass Spectrometry (MS)-Based Peptide Identification and Quantification

Analysis of the MHC Class I Peptidome Diversity and Repertoire Composition

The collection of all peptides presented by MHC class I molecules on a cell is known as the immunopeptidome or MHC class I peptide repertoire. nih.govnih.gov The composition of this repertoire is highly dynamic and reflects the cell's internal state. unil.ch

Analysis of the immunopeptidome has revealed significant diversity. For example, studies comparing different MHC-I allotypes have shown that most identified peptides are unique to a specific allotype. frontiersin.org The diversity of the immunopeptidome is shaped by several factors, including the expression levels of the source proteins. Research has shown a bias towards peptides derived from highly abundant transcripts. nih.govnih.gov

Furthermore, the composition of the immunopeptidome can vary significantly between normal and diseased cells. In one study, approximately 25% of MHC I-associated peptides were differentially expressed between normal and neoplastic thymocytes. nih.govnih.gov The diversity also extends to different tissues, with a large fraction of MHC-I peptides being tissue-specific. biorxiv.org This tissue-specificity is partly shaped by the expression of tissue-specific proteins. biorxiv.org The translation of non-canonical transcripts, such as those from bidirectional transcription, further enhances the diversity of the MHC-I peptide pool available for immune surveillance. frontiersin.org

Table 3: Factors Influencing MHC Class I Peptidome Diversity

| Factor | Description | Research Finding |

| MHC Polymorphism | Different MHC allotypes bind distinct sets of peptides. frontiersin.org | Most peptides identified are unique to each allotype, with only a small percentage shared. frontiersin.org |

| Source Protein Abundance | The level of protein expression influences the representation of its derived peptides. nih.govnih.gov | The repertoire is biased towards peptides from highly abundant transcripts. nih.govnih.gov |

| Cellular State | The peptidome of cancerous cells differs from that of healthy cells. nih.govnih.gov | ~25% of peptides are differentially expressed between normal and tumor cells. nih.gov |

| Tissue Specificity | Different tissues present unique sets of peptides. biorxiv.org | A significant proportion of MHC-I peptides are tissue-specific in both mouse and human. biorxiv.org |

| Non-canonical Translation | Peptides can be derived from alternative reading frames and non-coding regions. frontiersin.org | Translation of bidirectional transcripts generates antigenic peptides, increasing repertoire diversity. frontiersin.org |

Factors Influencing Peptidome Dynamics

The composition of the MHC class I immunopeptidome is a dynamic landscape shaped by a multitude of cellular processes. The interplay between the transcriptome and proteasome activity is particularly influential in determining which peptides are ultimately presented.

The transcriptome , representing the complete set of RNA transcripts in a cell, provides the initial blueprint for the proteins that can serve as sources for MHC class I peptides. nih.gov Studies have shown a correlation, albeit not a direct one, between the abundance of mRNA transcripts and the presentation of their corresponding peptides. nih.govfrontiersin.org Peptides derived from highly abundant transcripts are more likely to be found in the immunopeptidome. nih.gov However, this relationship is complex, as post-transcriptional and translational regulation, as well as protein degradation rates, also play significant roles. nih.govfrontiersin.org For instance, the repertoire of MHC class I-associated peptides has been observed to be biased towards those derived from defective ribosomal products (DRiPs) and short-lived proteins. nih.gov

Proteasome activity is another critical determinant of the peptidome. The proteasome is a multi-catalytic protease complex responsible for degrading most intracellular proteins, generating the peptide fragments that can bind to MHC class I molecules. nih.govmonash.edu The standard proteasome can be replaced by the immunoproteasome in response to inflammatory signals, such as interferon-gamma (IFNγ). aacrjournals.org This switch in proteasome composition alters its cleavage preferences, thereby remodeling the repertoire of generated peptides. aacrjournals.org The immunoproteasome's activity, particularly its enhanced chymotryptic activity, influences the types of C-terminal residues on the peptides it produces, which are crucial for anchoring to the MHC class I binding groove. aacrjournals.org Furthermore, proteasome activators like PA28 can enhance the liberation of peptides for MHC class I presentation. researchgate.net Other cellular peptidases, such as ERAP1 and ERAP2, are also involved in trimming peptides in the endoplasmic reticulum to the optimal length for MHC class I binding. frontiersin.orgnih.gov

Cytokine signaling, particularly with TNFα and IFNγ, can significantly alter the immunopeptidome by modulating the expression and activity of various components of the antigen processing and presentation machinery. frontiersin.org This includes the proteasome, the Transporter Associated with Antigen Presentation (TAP), and the HLA complex itself. frontiersin.org

Inter-Individual and Intra-Individual Peptidome Variation

The MHC class I immunopeptidome exhibits significant variation both between individuals (inter-individual) and within the same individual over time or across different tissues (intra-individual).

Inter-individual variation is primarily driven by the high polymorphism of MHC genes, known as human leukocyte antigen (HLA) genes in humans. nih.govnih.gov There are thousands of different HLA class I alleles in the human population, each with a unique peptide-binding groove that dictates the specific sequence motifs of the peptides it can present. nih.govnih.gov This allelic variation results in distinct peptide repertoires for different individuals, contributing to diverse immune responses against pathogens and cancers. nih.gov Even a single amino acid difference between HLA allotypes can lead to substantial changes in the presented peptidome. nih.gov The combination of up to six different classical HLA class I allotypes expressed by an individual further amplifies this complexity. oup.comnih.gov

Intra-individual variation adds another layer of complexity. The composition of the immunopeptidome can differ between various tissues and cell types within a single person. nih.govnih.gov This tissue-specific presentation is influenced by the unique gene expression patterns of each tissue, leading to the display of tissue-specific peptides. nih.gov For example, a study of the immunopeptidome across multiple organs from the same individual revealed that some HLA-I allotypes contributed unevenly to the peptidome composition in different organs. nih.gov Furthermore, the immunopeptidome is not static and can change in response to physiological or pathological conditions, such as infection or cancer. frontiersin.org For instance, upon neoplastic transformation, approximately 25% of MHC I-associated peptides can be differentially expressed compared to normal cells. nih.gov

The following table summarizes findings on peptide presentation in different human tissues:

| Tissue | Notable Findings | Reference |

| Liver | Enriched for HLA-B40:02-associated peptides in a specific individual. | nih.gov |

| Multiple Tissues | MHC-I peptides broadly presented across many tissues are often encoded by highly expressed and evolutionarily conserved genes. | nih.gov |

Single-Cell Immunopeptidomics Methodologies

Traditional immunopeptidomics requires a large number of cells (typically millions) to identify a substantial number of MHC-bound peptides. nih.gov This has limited the analysis of rare cell populations or small clinical samples. The emergence of single-cell immunopeptidomics is addressing this challenge by enabling the characterization of the immunopeptidome from a much smaller number of cells, and even individual cells.

Recent advancements have focused on miniaturizing and improving the sensitivity of the sample preparation workflow. nih.gov One approach involves using well plates for sample preparation, which increases throughput and sensitivity, allowing for the analysis of as few as 10 million cells. nih.gov A more recent development is a chip-based system utilizing micropillar arrays for immunopeptidomics sample preparation. nih.gov This technology has demonstrated remarkable sensitivity, identifying around 4,000 MHC class I peptides from only 200,000 cells. nih.gov

Flow cytometry-based methods have also been developed to assess the binding of exogenous peptides to MHC class I molecules at the single-cell level. aai.org This technique uses biotinylated peptide derivatives that can be detected by fluorescently labeled streptavidin, allowing for the quantification of peptide binding on individual cells. aai.org This approach can reveal heterogeneity in peptide binding capacity among different cell populations. aai.org

Furthermore, single-cell RNA sequencing can be combined with pMHC-I multimer staining to analyze the gene expression profiles of T cells that recognize specific peptide-MHC complexes. frontiersin.org Organoid technology offers another avenue for single-cell-level analysis by amplifying single cells to generate enough material for proteome and ligandome analysis, revealing clonal heterogeneity in HLA class I peptide presentation. hubrecht.eu

Bioinformatic Pipelines for Immunopeptidome Data Analysis

The analysis of the vast and complex datasets generated by immunopeptidomics experiments relies heavily on sophisticated bioinformatic pipelines. bruker.com These pipelines are essential for identifying peptide sequences from mass spectrometry data, predicting their binding affinity to specific MHC alleles, and extracting meaningful biological insights. bruker.comnih.gov

A typical bioinformatic workflow for immunopeptidomics data involves several key steps:

Peptide Identification : Raw mass spectrometry data is processed to identify peptide sequences. This is often done using search engines that match experimental spectra against a protein sequence database. thermofisher.com De novo sequencing algorithms, which can identify peptides without a database, are also valuable, especially for identifying non-canonical peptides. thermofisher.comgithub.com

MHC Binding Prediction : Identified peptides are then analyzed to predict their binding affinity to the specific HLA alleles expressed by the sample. Tools like NetMHCpan are widely used for this purpose. oup.combiorxiv.org

Data Annotation and Visualization : The results are annotated with information such as the source protein and binding prediction scores. Visualization tools are then used to interpret the data, for example, by generating sequence logos to visualize peptide binding motifs. biorxiv.org

Several software tools and pipelines have been developed specifically for immunopeptidomics data analysis. Some notable examples include:

| Software/Pipeline | Key Features | Reference(s) |

| Spectronaut | A commercial software that has shown high accuracy in peptide identification in benchmarking studies. It offers features for data-independent acquisition (DIA) analysis. | nih.govclinlabint.comnih.gov |

| PEAKS Studio | Provides functionality for both database search and de novo peptide identification, making it suitable for immunopeptidomics data. | nih.govthermofisher.comnih.gov |

| DIA-NN | An open-source tool that has demonstrated high immunopeptidome coverage and reproducibility in DIA datasets. | nih.govnih.gov |

| Skyline | A widely used tool for quantitative proteomics that can be applied to immunopeptidomics, showing accurate peptide identification. | nih.govnih.gov |

| MHCpLogics | A machine learning-based tool for visualizing and deconvoluting complex immunopeptidomic datasets from multi-allelic samples. | oup.com |

| MhcVizPipe (MVP) | A Python-based pipeline for the analysis and visualization of MHC class I and II ligand datasets, incorporating tools like NetMHCpan and GibbsCluster. | biorxiv.org |

| NeoMS | An end-to-end tool that takes raw mass spectrometry data as input and provides scored peptide-spectrum matches. | github.com |

| SysteMHC Atlas | A computational pipeline and data repository aimed at standardizing the analysis and public dissemination of immunopeptidomic datasets. | springernature.com |

Recent developments in bioinformatics include the use of machine learning algorithms to improve the prediction of MHC-binding peptides and to deconvolve complex peptide repertoires from individuals with multiple HLA alleles. oup.complos.org These advanced computational approaches are crucial for maximizing the insights gained from immunopeptidomics studies.

Computational and Bioinformatic Approaches for Mhc Class I Derived Peptide Research

Peptide-MHC Binding Prediction Algorithms

Central to immunoinformatics is the prediction of peptide binding to MHC class I molecules, as this is the most selective step for a peptide to become a T-cell epitope. explorationpub.com A plethora of algorithms have been developed to predict this binding affinity, which is a critical first step in identifying potential T-cell epitopes. nih.gov These methods are broadly categorized based on the data they are trained on: in vitro binding affinity data or mass spectrometry-eluted ligand data. explorationpub.com While the former predicts the strength of the peptide-MHC interaction, the latter provides a likelihood of antigen presentation, integrating factors like antigen processing and complex stability. explorationpub.com

Machine learning (ML) and deep learning have become the cornerstone of modern peptide-MHC binding prediction. researchgate.net These methods learn complex patterns from large datasets of experimentally verified peptide-MHC interactions to predict the binding affinity of novel peptides. researchgate.netfrontiersin.org

Artificial Neural Networks (ANNs): ANNs are a class of machine learning algorithms inspired by the structure of the human brain. frontiersin.org They consist of interconnected layers of nodes ("neurons") that process and transform input data. github.io In the context of pMHC binding, ANNs can learn the non-linear relationships between a peptide's amino acid sequence and its binding affinity to a specific MHC allele. frontiersin.org Tools like NetMHCpan utilize shallow neural networks to achieve state-of-the-art performance. frontiersin.org Some models, like ACME, employ convolutional neural networks (CNNs) to automatically extract features from peptide and MHC sequences. biorxiv.orgoup.com

Random Forests (RF): A random forest is an ensemble learning method that constructs multiple decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees. This approach is less prone to overfitting compared to a single decision tree. nih.gov Random forest classifiers have been used to predict TCR-pMHC binding affinities based on structural and sequence information. nih.gov

Support Vector Machines (SVMs): SVMs are supervised learning models that can recognize subtle patterns in complex datasets. nih.gov The SVMHC tool, for instance, uses one-hot encoding of peptide sequences and an SVM classifier to predict MHC class I binding. nih.gov Another model, SVRMHC, applies SVM regression with physicochemical properties to predict binding affinity for mouse MHC I molecules. nih.gov

Deep Learning and Natural Language Processing (NLP): More recent approaches have leveraged deep learning architectures, particularly those from the field of Natural Language Processing (NLP). frontiersin.org Models pretrained on vast protein sequence databases, such as BERT-based models, have shown improved performance in predicting MHC-peptide binding. frontiersin.org These models can capture intricate patterns and dependencies within the amino acid sequences. frontiersin.org

A comparison of various machine learning approaches is presented below:

| Model Type | Example Tool(s) | Key Characteristics |

| Artificial Neural Networks (ANN) | NetMHCpan, ACME, DeepAttentionPan | Utilizes interconnected nodes to learn complex, non-linear relationships from data. frontiersin.orgbiorxiv.orgbiorxiv.org |

| Random Forests (RF) | INeo-Epp | An ensemble method using multiple decision trees to improve prediction accuracy and control overfitting. nih.govoup.com |

| Support Vector Machines (SVM) | SVMHC, SVRMHC | Effective in high-dimensional spaces and for recognizing subtle patterns in data. nih.gov |

| Deep Learning (BERT-based) | ImmunoBERT, TABR-BERT | Leverages pre-trained language models to understand the "language" of protein sequences for enhanced prediction. frontiersin.orgnih.gov |

Prediction algorithms can be broadly classified as allele-specific or pan-specific. biorxiv.orgresearchgate.net

Allele-Specific Predictors: These methods train a separate model for each individual MHC allele. biorxiv.org While they can be highly accurate for well-characterized alleles with abundant training data, their performance suffers for alleles with limited or no available data. biorxiv.orgoup.com NetMHC is a widely used example of an allele-specific model. oup.com

Pan-Specific Predictors: To overcome the limitations of allele-specific methods, pan-specific algorithms were developed. nih.gov These models are trained on data from multiple MHC alleles simultaneously, allowing them to predict peptide binding to any MHC molecule with a known sequence, including those not present in the training data. frontiersin.orgoup.comnih.gov This is achieved by incorporating information about the MHC sequence, often in the form of a "pseudo-sequence" representing the amino acids in the binding groove, as an input to the model alongside the peptide sequence. frontiersin.orgbiorxiv.org NetMHCpan is a prominent pan-specific predictor that has demonstrated high accuracy for a wide range of MHC molecules, even beyond human HLAs. nih.govnih.govresearchgate.net The ability of pan-specific methods to extrapolate to uncharacterized MHC molecules makes them invaluable tools in immunology research. nih.gov

While binding affinity is crucial, it is not the sole determinant of whether a peptide will be presented on the cell surface and recognized by a T cell. explorationpub.com Therefore, more advanced prediction models incorporate additional biological features to improve the prediction of naturally processed and presented MHC ligands.

These features include:

Proteasomal Cleavage: The proteasome degrades intracellular proteins into smaller peptides. Predicting the cleavage sites helps to identify the C-terminal of potential MHC ligands. explorationpub.com

TAP Transport Efficiency: The Transporter Associated with Antigen Processing (TAP) transports peptides from the cytosol into the endoplasmic reticulum, where they can bind to MHC class I molecules. The efficiency of this transport is sequence-dependent. explorationpub.com

Peptide-MHC Complex Stability: The stability of the pMHC complex on the cell surface is another critical factor for T-cell recognition. Unstable complexes may not persist long enough to trigger an immune response. explorationpub.comresearchgate.net

Tools like NetCTLpan integrate predictions of proteasomal cleavage, TAP transport, and MHC binding affinity to provide a more comprehensive score for T-cell epitope likelihood. explorationpub.com Similarly, NetMHCstabpan combines predictions of binding affinity and pMHC stability to enhance the prediction of immunogenic peptides. explorationpub.com Some models also consider physicochemical properties of the peptides, such as hydrophobicity and mass, as features. oup.com

T-Cell Epitope Prediction and Immunoinformatics Pipelines

The ultimate goal of many computational efforts is to predict T-cell epitopes—those peptides that not only bind to MHC but also elicit a T-cell response. nih.gov This requires a multi-step approach, often implemented as immunoinformatics pipelines. researchgate.netplos.orgird.fr

These pipelines typically involve:

Protein Sequence Input: Starting with the sequence of a target protein (e.g., from a pathogen or a tumor).

MHC Binding Prediction: Using algorithms like those described in section 6.1 to predict which peptides from the protein will bind to specific MHC class I alleles. researchgate.net

Antigen Processing Prediction: Incorporating predictions for proteasomal cleavage and TAP transport. nih.gov

Integration and Filtering: Combining the various prediction scores and applying filters. For example, SILVI is an R script that merges data from different HLA-binding prediction servers and integrates information on host protein homology and physicochemical properties to refine epitope selection. plos.orgird.fr

Candidate Epitope Selection: The output is a ranked list of candidate T-cell epitopes for further experimental validation. plos.org

These pipelines streamline the process of epitope discovery, making it more efficient and cost-effective. nih.gov

Databases and Data Resources for MHC Class I Peptides and Epitopes (e.g., IEDB)

The development and benchmarking of prediction algorithms are critically dependent on the availability of large, high-quality datasets of experimentally determined MHC binding affinities and T-cell epitopes. nih.gov

The Immune Epitope Database (IEDB) is the most comprehensive and widely used resource in this field. nih.govfrontiersin.org

It contains a vast collection of experimentally validated B-cell and T-cell epitopes, including data on peptide binding to MHC molecules. frontiersin.org

The IEDB houses binding data for hundreds of MHC class I alleles from various species, including humans, mice, and non-human primates. frontiersin.orgyoutube.com

It provides an Analysis Resource with a suite of tools for epitope prediction and analysis, including methods for predicting MHC class I binding, antigen processing, and T-cell recognition. nih.govfrontiersin.orgpypi.org

The IEDB also features an automated benchmark for continuously evaluating the performance of different MHC class I binding prediction methods on newly available data. nih.gov

Other databases like SYFPEITHI also contribute valuable data to the field. nih.gov The availability of these public databases has been fundamental to the progress in immunoinformatics. nih.gov

Predictive Modeling of TCR-pMHC Interaction Specificity

While predicting peptide-MHC binding is a mature field, predicting the interaction between a T-cell receptor (TCR) and a specific peptide-MHC complex (pMHC) is a more recent and challenging frontier. elifesciences.org Understanding this ternary interaction is key to deciphering the specificity of the adaptive immune response. oup.comelifesciences.org

Current modeling approaches for TCR-pMHC interaction specificity can be categorized as:

Sequence-Based Models: These models primarily use the amino acid sequences of the TCR (particularly the complementarity-determining regions, or CDRs) and the peptide as input. researchgate.net Machine learning models, including deep learning approaches like NetTCR and ERGO, are trained to predict whether a given TCR will recognize a specific pMHC. oup.com More recent models like TABR-BERT leverage the power of protein language models to better capture the sequence determinants of recognition. nih.gov

Structure-Based Models: These approaches use 3D structural information of the TCR-pMHC complex. elifesciences.orgresearchgate.net By analyzing the biophysical and geometric properties of the interaction interface, these models aim to predict binding. nih.govelifesciences.org They can provide insights into the physical basis of recognition but have been hampered by the limited availability of structural data. elifesciences.org

Hybrid Models: These models combine both sequence and structural information to leverage the strengths of both approaches. researchgate.net

A significant challenge in this area is the ability of models to generalize to peptides and TCRs not seen during training. biorxiv.org Current research focuses on developing models with improved generalizability, which is crucial for applications like designing personalized cancer immunotherapies. elifesciences.orgbiorxiv.org

Role of Mhc Class I Derived Peptides in Disease Pathophysiology

Viral Infection and Immune Evasion Mechanisms

Viruses have evolved sophisticated strategies to evade the host's immune system, a critical aspect of which involves interfering with the presentation of viral peptides by Major Histocompatibility Complex (MHC) Class I molecules. pharmgkb.orgnih.gov This evasion allows viruses to persist and replicate within the host by avoiding detection and elimination by cytotoxic T lymphocytes (CTLs). pharmgkb.orgplos.org

Viral Interference with Antigen Processing and Presentation Pathway Components (e.g., TAP, Tapasin, ERAP)

A primary target for viral immune evasion is the antigen processing and presentation pathway. Viruses have developed a variety of mechanisms to disrupt key components of this pathway, including the Transporter associated with Antigen Processing (TAP), tapasin, and Endoplasmic Reticulum Aminopeptidases (ERAP). nih.govplos.orgresearchgate.net

Interference with TAP: The TAP transporter is a crucial gateway for cytosolic peptides to enter the endoplasmic reticulum (ER) for loading onto MHC Class I molecules. plos.org Several viruses have evolved proteins that inhibit TAP function. For instance, the Herpes Simplex Virus 1 (HSV-1) protein ICP47 acts as a competitive inhibitor, binding to the peptide-binding site of TAP and preventing the translocation of viral peptides into the ER. plos.orgresearchgate.net Similarly, Human Cytomegalovirus (HCMV) produces the US6 protein, which binds to TAP from within the ER lumen and allosterically inhibits ATP binding to TAP, thereby blocking its transport function. plos.orgresearchgate.net